![molecular formula C16H15FN2OS B451804 N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B451804.png)
N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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Overview
Description
N-[(2-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of thiophenes and an aromatic amide.
Scientific Research Applications
Synthesis and Structural Analysis
Research involving compounds similar to N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide primarily focuses on their synthesis and structural characterization. For instance, Naganagowda et al. (2014) synthesized a related compound, 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, using a reaction involving benzaldehyde and benzothiophene carboxylicacidhydrazide. The compound's structure was confirmed through various spectral analyses, including IR, NMR, and mass spectrometry (Naganagowda et al., 2014). Similar methods are likely applicable in the analysis and synthesis of N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide.
Potential Biological Activities
Some studies explore the biological activities of structurally similar compounds. For example, Naganagowda et al. (2011) investigated the antimicrobial, analgesic, and anthelmintic activities of compounds containing the benzothiophene moiety. This research indicates potential applications of N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide in pharmacological fields, given its structural similarities (Naganagowda et al., 2011).
Spectrochemical Analysis for Sensing Applications
Another area of interest is the use of acylhydrazone derivatives (structurally related to the compound ) in sensing applications. Jose et al. (2018) synthesized acylhydrazone derivatives and studied their response to different anions using colorimetric and spectrofluorometric methods. Their specific response to fluoride ions highlights the potential of N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide in developing sensitive detection systems for specific chemicals or ions (Jose et al., 2018).
Potential for Anticancer Applications
Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their potential as anticancer agents. Given the structural resemblance, it's plausible that N'-(2-fluorobenzylidene)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide could also exhibit anticancer properties, making it a candidate for further pharmacological studies (Osmaniye et al., 2018).
properties
Molecular Formula |
C16H15FN2OS |
---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H15FN2OS/c17-14-7-3-1-5-11(14)9-18-19-16(20)13-10-21-15-8-4-2-6-12(13)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,19,20)/b18-9+ |
InChI Key |
MEXLFAAMHFFHKW-GIJQJNRQSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N/N=C/C3=CC=CC=C3F |
SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC=CC=C3F |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN=CC3=CC=CC=C3F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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